molecular formula C11H14ClNO B1444516 2-Chloro-4-(cyclopentylmethoxy)pyridine CAS No. 1543121-89-6

2-Chloro-4-(cyclopentylmethoxy)pyridine

Cat. No. B1444516
CAS RN: 1543121-89-6
M. Wt: 211.69 g/mol
InChI Key: GGZKQPYXQDOITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(cyclopentylmethoxy)pyridine (2C4CPMP) is an organic compound that has been widely used in a variety of scientific research applications. It is a member of the pyridine family, which are aromatic compounds characterized by a six-membered ring containing one nitrogen atom. 2C4CPMP has been used for a variety of applications, including synthesis, drug development, and as a reagent for biochemical and physiological studies. In

Scientific Research Applications

GABA A Receptor Modulation

“2-Chloro-4-(cyclopentylmethoxy)pyridine” derivatives have been studied for their potential as GABA A receptor modulators . This application is significant in the development of treatments for neurological disorders such as anxiety, insomnia, and epilepsy. The structural resemblance of these compounds to the fused imidazopyridine heterocyclic ring system, which is known for its bioactivity as GABA A receptor positive allosteric modulators, highlights their medicinal potential .

Proton Pump Inhibition

Research has indicated that certain derivatives of “2-Chloro-4-(cyclopentylmethoxy)pyridine” may act as proton pump inhibitors (PPIs) . PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, making them useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibition

The compound’s derivatives have also been explored for their use as aromatase inhibitors . Aromatase inhibitors are drugs used in the treatment of breast cancer by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens, thus reducing estrogen levels and slowing the growth of cancers that are stimulated by estrogen .

Anti-Inflammatory Applications

Some studies suggest that derivatives of “2-Chloro-4-(cyclopentylmethoxy)pyridine” could be developed into non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are commonly used to reduce inflammation and alleviate pain in conditions such as arthritis .

Anticancer Activity

The unique structure of “2-Chloro-4-(cyclopentylmethoxy)pyridine” allows it to interact with various cellular pathways necessary for the functioning of cancer cells. This interaction could lead to the development of new anticancer agents, particularly those targeting specific pathways involved in the proliferation and survival of cancer cells .

Synthesis of Agrochemicals

The compound is a key intermediate in the synthesis of certain agrochemicals . Its derivatives have been used in the protection of crops from pests, highlighting its importance in the agricultural sector. The combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in its derivatives is thought to contribute to their biological activity .

properties

IUPAC Name

2-chloro-4-(cyclopentylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-11-7-10(5-6-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZKQPYXQDOITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(cyclopentylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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